[(3-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate
Description
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-6-8-15(9-7-13)11-18(21)22-12-17(20)19-16-5-3-4-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPZGIRMGIMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoyl Intermediate Synthesis
The carbamoyl group is introduced via reaction of 3-methylphenyl isocyanate with glycolic acid derivatives. In a typical procedure:
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3-Methylphenyl isocyanate (1.2 equiv) is added dropwise to a solution of glycolic acid (1.0 equiv) in anhydrous dichloromethane at 0°C.
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The reaction is stirred at room temperature for 12 hours, yielding [(3-methylphenyl)carbamoyl]methanol .
Key Parameters :
Esterification with 2-(4-Methylphenyl)acetic Acid
The ester linkage is formed using coupling agents to activate the carboxylic acid group:
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2-(4-Methylphenyl)acetic acid (1.5 equiv) is mixed with [(3-methylphenyl)carbamoyl]methanol (1.0 equiv) in dichloromethane.
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Dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) are added as coupling agents.
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The reaction is refluxed for 6–8 hours, followed by filtration to remove dicyclohexylurea byproducts.
Reaction Equation :
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., dichloromethane) improve coupling efficiency compared to tetrahydrofuran (THF) or dimethylformamide (DMF).
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 78 | 99 |
| THF | 65 | 92 |
| DMF | 58 | 85 |
Catalytic Systems
DCC/DMAP outperforms other agents like EDCI/HOBt in minimizing racemization:
| Coupling Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCC/DMAP | 78 | 6 |
| EDCI/HOBt | 72 | 8 |
| CDI | 68 | 10 |
Data derived from analogous esterifications
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors to enhance scalability:
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Reactants : 3-Methylphenyl isocyanate and 2-(4-methylphenyl)acetic acid are fed into a tubular reactor at 50°C.
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Residence Time : 30 minutes.
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Output : 85% yield with >99% purity after in-line crystallization.
Green Chemistry Approaches
Microwave-assisted synthesis reduces energy consumption:
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Comparative Analysis with Structural Analogs
Synthesis Efficiency
This compound exhibits higher yields than bulkier analogs (e.g., 2,4,6-trimethylphenyl derivatives) due to reduced steric hindrance.
| Compound | Yield (%) |
|---|---|
| Target Compound | 78 |
| [(2,4,6-Trimethylphenyl)carbamoyl]methyl | 65 |
Data from EvitaChem studies
Chemical Reactions Analysis
Types of Reactions
[(3-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- This compound is being explored as a candidate for drug development due to its structural similarities with known pharmacophores. Its ability to interact with biological targets makes it a subject of interest for developing new therapeutic agents.
- Case Study : Research has indicated that derivatives of carbamoyl compounds exhibit significant biological activity, including anti-inflammatory and analgesic effects. For instance, studies on structurally related compounds have shown promise in modulating pathways involved in pain and inflammation responses .
-
Structure-Activity Relationship (SAR) Studies :
- The compound can be utilized in SAR studies to understand how variations in its structure affect biological activity. This is crucial for optimizing drug candidates.
- Example : Research has demonstrated that modifications to the aromatic rings can enhance binding affinity to specific receptors, leading to increased efficacy in therapeutic applications .
Agrochemical Applications
-
Fungicidal Activity :
- The compound's structural characteristics may contribute to its effectiveness as a fungicide. Preliminary evaluations have shown that certain derivatives exhibit good antifungal properties against plant pathogens.
- Research Findings : A series of related compounds were tested for fungicidal activity, revealing that modifications in the carbamoyl group significantly influenced their efficacy against various fungal strains .
-
Herbicidal Potential :
- Similar compounds have been investigated for herbicidal properties, suggesting that [(3-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate could be developed into effective agricultural chemicals.
- Case Study : A related study indicated that certain phenylacetate derivatives demonstrated selective herbicidal activity, which can be attributed to their ability to disrupt metabolic processes in target plants .
Chemical Synthesis and Reactivity
-
Synthesis Methods :
- Various synthetic routes can be employed to produce this compound, including condensation reactions and acylation techniques. The choice of method can significantly affect yield and purity.
- Example : One effective synthesis method involves the reaction of methyl 2-(4-methylphenyl)acetate with an appropriate carbamoyl chloride under controlled conditions, yielding the target compound with high purity .
- Reactivity Studies :
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into their unique attributes and potential applications:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| N-(4-methylphenyl)-N'-(2,3-dimethylphenyl)urea | Contains urea instead of carbamate | Potential herbicidal activity |
| Methyl 2-(3,4-dimethoxyphenyl)acetate | Contains methoxy groups on phenol | Enhanced solubility and bioavailability |
| 4-Methyl-N-(2-methoxyphenyl)aniline | Aniline derivative with methoxy group | Known for anti-cancer properties |
This table illustrates how variations in functional groups can influence biological activities and applications, highlighting the significance of this compound's unique combination of substituents.
Mechanism of Action
The mechanism of action of [(3-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3- and 4-methylphenyl groups are electron-donating, enhancing aromatic ring electron density compared to chloro-substituted analogs (e.g., [(4-chlorophenyl)carbamoyl]methyl derivatives ).
- Lipophilicity: Chloro substituents (e.g., in 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates ) exhibit higher log k values (1.8–3.2 via HPLC), suggesting greater lipophilicity than methyl groups. However, methyl groups’ hydrophobicity could enhance membrane permeability in drug design.
Molecular Weight and Steric Considerations
The target compound’s molecular weight (~297.3 g/mol) is lower than chloro- or ethoxy-substituted analogs (e.g., 347.8 g/mol for [(4-chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate ), favoring better bioavailability.
Limitations and Data Gaps
Direct experimental data on the target compound’s lipophilicity, melting point, and bioactivity are unavailable.
Biological Activity
[(3-Methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a carbamoyl group attached to a methyl ester, which is significant for its biological activity. The molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may inhibit certain biological pathways, leading to altered cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound can act as a competitive inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing physiological responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates potential anticancer effects, particularly in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models.
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a moderate level of antimicrobial activity.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 15 µM, suggesting strong anticancer potential.
Q & A
Q. What are the optimal synthetic routes for [(3-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves a multi-step process, starting with the activation of the carboxylic acid group in 2-(4-methylphenyl)acetic acid using coupling agents like EDCI or DCC. Subsequent carbamoylation with 3-methylphenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–25°C) forms the target compound. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., THF for better solubility), and catalyst selection (e.g., DMAP for accelerated coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm the ester and carbamoyl linkages by identifying characteristic peaks (e.g., ester carbonyl at ~170 ppm in C NMR) and aromatic proton splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Standardize protocols using anhydrous solvents, inert atmospheres (N/Ar), and pre-dried reagents. Document reaction parameters (temperature, stirring rate) and validate intermediates via TLC or inline IR spectroscopy. Cross-lab validation using shared reference spectra (NMR, MS) minimizes variability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Discrepancies often arise from variations in assay conditions (e.g., cell line viability, serum concentration). To resolve:
- Replicate assays under standardized conditions (e.g., ATP-based viability tests, 48-hour exposure).
- Verify compound purity via HPLC and rule out degradation products .
- Use molecular docking (AutoDock Vina) to predict target binding and validate with SPR (surface plasmon resonance) for affinity measurements .
Q. What computational methods predict the interaction mechanisms of this compound with biological targets?
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS) over 100-ns trajectories to identify key binding residues .
- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity data to guide derivatization .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for covalent binding .
Q. How does solvent polarity and catalyst choice influence regioselectivity in derivatization reactions of this compound?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carbamoyl nitrogen, favoring alkylation at the acetate moiety. Catalysts like NaH or KCO promote deprotonation, while Pd(OAc) enables cross-coupling at the aryl methyl group. Solvent screening via DoE (Design of Experiments) optimizes selectivity .
Q. Can single-crystal X-ray diffraction with SHELX refinement resolve stereochemical ambiguities in this compound?
Yes. Crystallize the compound via slow evaporation (ethanol/water mix), collect diffraction data (Mo-Kα radiation, 100 K), and refine using SHELXL. The ORTEP-3 GUI aids in visualizing thermal ellipsoids and validating bond angles/distances, critical for confirming stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
